Chlorobis(4-methoxyphenyl)borane
Description
Chlorobis(4-methoxyphenyl)borane is an organoboron compound featuring a central boron atom bonded to two 4-methoxyphenyl groups and one chlorine atom. The methoxy (-OCH₃) substituents are electron-donating, reducing the boron center’s Lewis acidity compared to fluorinated or halogenated analogs. This compound’s steric profile is influenced by the bulky aryl groups, which may hinder nucleophilic attack at the boron atom while enhancing stability under ambient conditions. The chlorine substituent likely serves as a reactive site for substitution or transmetallation reactions, enabling modular functionalization.
Properties
IUPAC Name |
chloro-bis(4-methoxyphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWURWHPIJKPDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543706 | |
| Record name | Chlorobis(4-methoxyphenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13272-76-9 | |
| Record name | Chlorobis(4-methoxyphenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorobis(4-methoxyphenyl)borane can be synthesized through the reaction of 4-methoxyphenylboronic acid with boron trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trichloride. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the preparation of 4-methoxyphenylboronic acid, followed by its reaction with boron trichloride. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Chlorobis(4-methoxyphenyl)borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert this compound into borohydrides.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent the degradation of the compound.
Major Products Formed:
Oxidation: Boronic acids and boronate esters.
Reduction: Borohydrides.
Substitution: Various substituted boranes, depending on the substituent introduced.
Scientific Research Applications
Chlorobis(4-methoxyphenyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: this compound is used in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Chlorobis(4-methoxyphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The boron atom in this compound can also form stable complexes with other molecules, facilitating the synthesis of complex organic compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
- Structure/Substituents : Three electron-withdrawing pentafluorophenyl groups increase boron’s Lewis acidity significantly.
- Reactivity/Applications : Highly effective as a co-catalyst in metallocene-based olefin polymerization due to its strong electrophilicity .
Chlorobis(dimethylphenyl)borane
- Structure/Substituents : Dimethylphenyl groups provide steric bulk but lack the electron-donating methoxy functionality.
- Reactivity : Used in synthesizing bis-Lewis acids (e.g., compound 4 in ), where chlorine facilitates substitution reactions.
- Key Difference : The methoxy groups in Chlorobis(4-methoxyphenyl)borane may stabilize intermediates via resonance, altering reaction pathways.
Haloboranes (e.g., BH₂Cl, BHCl₂)
- Structure/Substituents : Simpler, smaller ligands (H, Cl) result in higher reactivity and lower air stability.
- Reactivity : Effective in hydroboration and Suzuki-Miyaura cross-couplings due to their electrophilicity and regioselectivity .
- Key Difference : this compound’s aryl groups confer greater stability but reduce reactivity in hydroboration.
Borane-Amine Adducts (e.g., UiOAB)
- Structure/Substituents : Boron coordinated to amine ligands (B–N bonds) enhances stability and reduces volatility.
- Reactivity : Used in selective reductions of carbonyl compounds; environmentally benign and air-stable .
Sodium Tetrakis(4-methoxyphenyl)borate
- Structure/Substituents : Anionic borate salt with four 4-methoxyphenyl groups.
- Reactivity : Likely employed as a counterion or precipitating agent due to its ionic nature .
- Key Difference : The neutral this compound is more suited for covalent bond-forming reactions.
Data Tables and Comparative Analysis
Table 1: Structural and Electronic Properties
| Compound | Substituents | Lewis Acidity | Stability |
|---|---|---|---|
| This compound | Two 4-MeOPh, Cl | Moderate | High (aryl stabilization) |
| Tris(pentafluorophenyl)borane | Three C₆F₅ | Very High | Moderate |
| BH₂Cl | H, H, Cl | High | Low (pyrophoric) |
| Borane-amine adduct (UiOAB) | Amine ligands | Low | Very High |
| Sodium tetrakis(4-methoxyphenyl)borate | Four 4-MeOPh | Low (anionic) | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
